molecular formula C25H15F3N4 B13787913 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline

4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline

Cat. No.: B13787913
M. Wt: 428.4 g/mol
InChI Key: DKONOLCVCRKZPK-UHFFFAOYSA-N
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Description

4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline is a complex organic compound that features a quinoline core substituted with a phenyl group, a pyrimidinyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl and pyrimidinyl groups through a series of substitution reactions. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

What sets 4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline apart is the combination of its substituents, which confer unique chemical and physical properties. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C25H15F3N4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[4-phenyl-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-5-yl]quinoline

InChI

InChI=1S/C25H15F3N4/c26-25(27,28)22-11-10-17(14-30-22)24-31-15-20(23(32-24)16-6-2-1-3-7-16)18-12-13-29-21-9-5-4-8-19(18)21/h1-15H

InChI Key

DKONOLCVCRKZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=CC=NC4=CC=CC=C34)C5=CN=C(C=C5)C(F)(F)F

Origin of Product

United States

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